
3-(Furan-2-yl)-L-alanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid is a chiral amino acid derivative that features a furan ring, an amino group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and (S)-2-amino-3-bromopropanoic acid.
Coupling Reaction: The furan-2-carboxylic acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Amidation: The activated furan-2-carboxylic acid is then reacted with (S)-2-amino-3-bromopropanoic acid to form the desired amide bond under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid.
Industrial Production Methods
Industrial production methods for (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit or activate enzymes, alter signal transduction pathways, and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-Amino-3-(thiophen-2-yl)propanamido)acetic acid: Similar structure but with a thiophene ring instead of a furan ring.
(S)-2-(2-Amino-3-(pyridin-2-yl)propanamido)acetic acid: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
918957-67-2 |
|---|---|
Formule moléculaire |
C9H12N2O4 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
2-[[(2S)-2-amino-3-(furan-2-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H12N2O4/c10-7(4-6-2-1-3-15-6)9(14)11-5-8(12)13/h1-3,7H,4-5,10H2,(H,11,14)(H,12,13)/t7-/m0/s1 |
Clé InChI |
FPPXXXHREPXDRN-ZETCQYMHSA-N |
SMILES isomérique |
C1=COC(=C1)C[C@@H](C(=O)NCC(=O)O)N |
SMILES canonique |
C1=COC(=C1)CC(C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


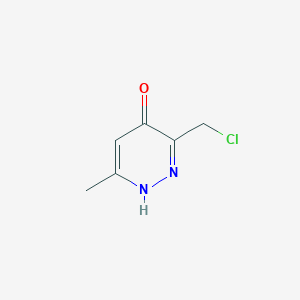
![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
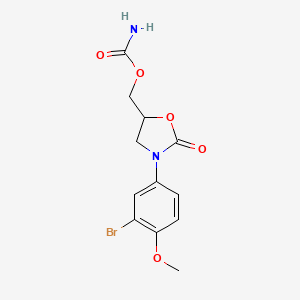
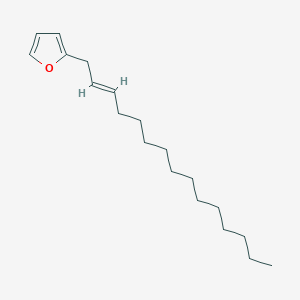
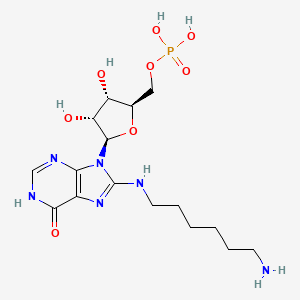
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B15214868.png)

![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)
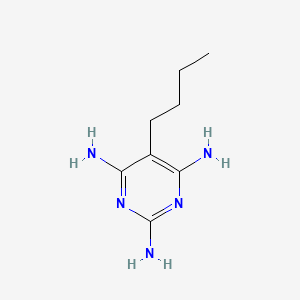



![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)

